molecular formula C3H3FO B076022 2-Fluoroacrolein CAS No. 13989-27-0

2-Fluoroacrolein

Cat. No.: B076022
CAS No.: 13989-27-0
M. Wt: 74.05 g/mol
InChI Key: MQBNWHZGDKLEHL-UHFFFAOYSA-N
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Description

2-Fluoroacrolein is an organic compound with the molecular formula C3H3FO It is a fluorinated derivative of acrolein, characterized by the presence of a fluorine atom attached to the carbon-carbon double bond

Scientific Research Applications

2-Fluoroacrolein has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroacrolein can be synthesized through several methods. One common approach involves the reaction of a vinyl ether with dichloromonofluoromethane to yield a substituted cyclopropane compound. This intermediate is then subjected to further reactions to produce this compound . Another method involves the reaction of 1-(1-butoxy-2-fluoropropenyl)oxy)butane with hydrochloric acid at elevated temperatures, followed by distillation to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis methods that ensure high yield and purity. The process often includes the use of specialized reactors and controlled reaction conditions to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroacrolein undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-fluoroacrolein involves its high reactivity with nucleophiles, such as amino groups in proteins and nucleic acids. This reactivity can lead to the formation of adducts, which may disrupt normal biological functions. The compound can also induce oxidative stress and inflammation, contributing to its biological effects .

Comparison with Similar Compounds

  • 2-Chloroacrolein
  • 2-Bromoacrolein
  • Acrolein

Comparison: 2-Fluoroacrolein is unique due to the presence of the fluorine atom, which significantly alters its chemical properties compared to its chloro and bromo analogs. The fluorine atom increases the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-fluoroprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FO/c1-3(4)2-5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBNWHZGDKLEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161187
Record name 2-Fluoroacrolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13989-27-0
Record name 2-Fluoroacrolein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013989270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoroacrolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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